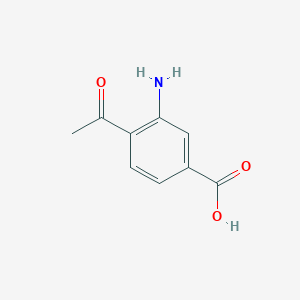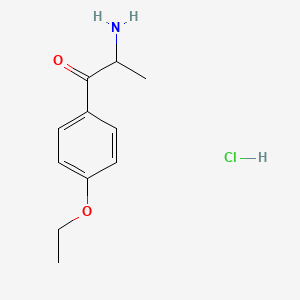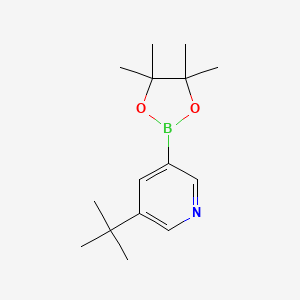![molecular formula C14H9F3N2 B13673566 2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13673566.png)
2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The trifluoromethyl group attached to the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile. The reaction conditions are mild and the process exhibits a broad substrate scope of pyridinium ylides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the [3+2] cycloaddition reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Trifluoromethylation: A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Trifluoromethylation: Electrophilic trifluoromethylating reagents based on sulfonium ylide skeleton are commonly used.
Substitution Reactions: Typical reagents include halogenating agents and nucleophiles.
Major Products Formed
Trifluoromethylation: The major product is the trifluoromethylated derivative of the imidazo[1,2-a]pyridine scaffold.
Substitution Reactions: Products vary depending on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for developing drugs with potential therapeutic effects, such as anti-diabetic agents.
Chemical Biology: It is employed in studies to understand the biological mechanisms and interactions of trifluoromethylated compounds.
Industrial Chemistry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, compounds with similar structures have been shown to act as selective glucagon-like peptide 1 receptor (GLP-1R) agonists, which can increase GLP-1 secretion and enhance glucose responsiveness . The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by affecting its binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate: This compound is a selective GLP-1R agonist with potential anti-diabetic properties.
2-Trifluoromethyl imidazo[1,2-a]pyridines: These compounds share the trifluoromethyl group and imidazo[1,2-a]pyridine scaffold, making them structurally similar.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and other scientific research applications.
Propiedades
Fórmula molecular |
C14H9F3N2 |
|---|---|
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-5-3-4-10(8-11)12-9-19-7-2-1-6-13(19)18-12/h1-9H |
Clave InChI |
MGWGPKPUUGBGQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)




![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)

![5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13673542.png)



